

A Technical Guide to Commercially Available Methylprednisolone Acetate-d6: Sources, Purity, and Analysis

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Compound of Interest

Compound Name: *Methylprednisolone acetate-d6*

Cat. No.: *B12372205*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available sources, purity, and analytical methodologies for **Methylprednisolone acetate-d6**. This deuterated analog of Methylprednisolone acetate is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in mass spectrometry-based bioanalysis.

Commercial Sources and Purity

Methylprednisolone acetate-d6 is available from a select number of specialized chemical suppliers. The purity of these standards is paramount for accurate and reproducible experimental results. Below is a summary of commercially available sources and their reported purity levels. It is important to note that while some suppliers provide detailed Certificates of Analysis publicly, others may require a purchase or formal inquiry to access this documentation.

Supplier	Product Name	Catalog Number	Stated Chemical Purity	Stated Isotopic Purity
ESS Chem Co.	6 α -Methylprednisolone-21-Acetate-D6 (major)	ESS0101	99.2% by HPLC[1][2]	>98% atom D[2]
MedchemExpress	Methylprednisolone acetate-d6	HY-13681S	Not publicly available	Not publicly available
Acanthus Research	6 α -Methylprednisolone-D6-21-Acetate	ACA-160819-0012	Not publicly available	Not publicly available
Alsachim (Shimadzu)	Methylprednisolone-d3 21-acetate	S-5555	Guaranteed >98%	Guaranteed >98%

Note: The purity data for MedchemExpress and Acanthus Research were not publicly available at the time of this guide's compilation. Researchers are advised to contact the suppliers directly for the most current Certificate of Analysis.

Analytical Characterization and Experimental Protocols

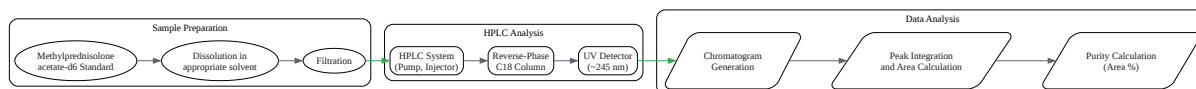
The characterization of **Methylprednisolone acetate-d6** typically involves a combination of chromatographic and spectroscopic techniques to confirm its chemical identity, purity, and isotopic enrichment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the chemical purity of **Methylprednisolone acetate-d6**. A typical analysis involves separating the deuterated compound from any non-deuterated counterparts, synthetic intermediates, or degradation products.

Example Experimental Protocol (based on available data^[1]):

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used for steroid analysis.
- Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
- Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (e.g., ~245 nm).
- Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.



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A generalized workflow for purity analysis by HPLC.

Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and determining the isotopic purity of **Methylprednisolone acetate-d6**.

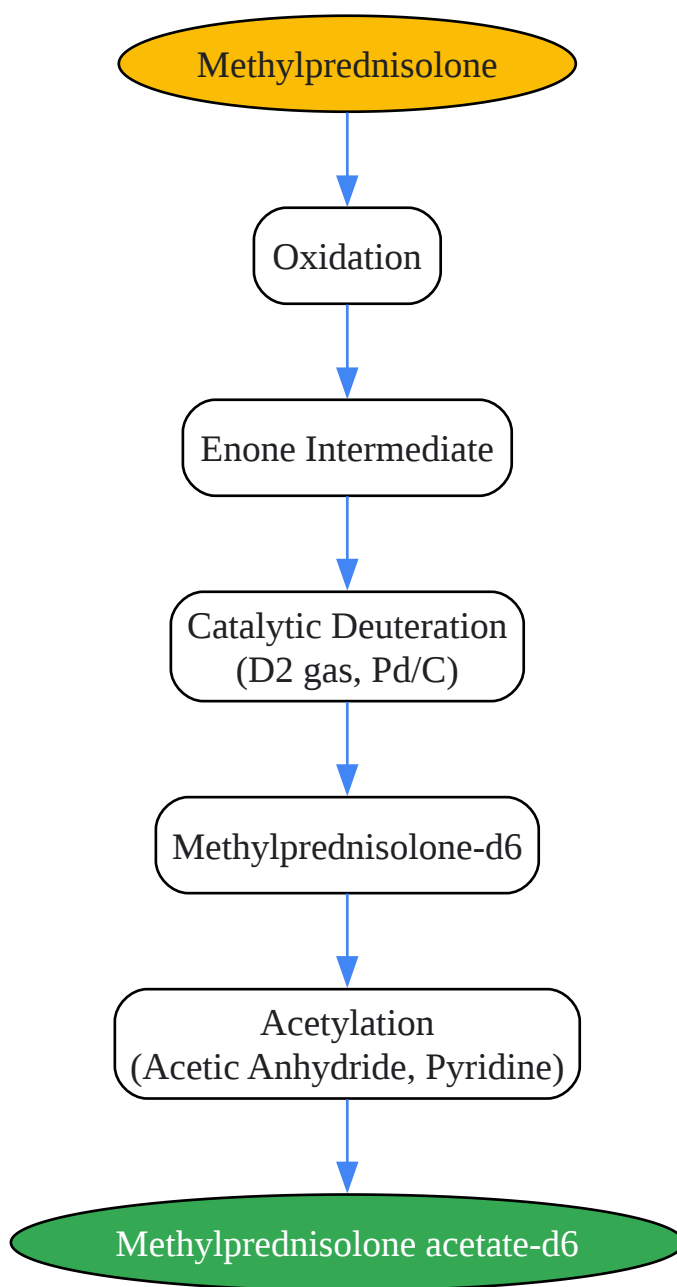
- ¹H-NMR (Proton NMR): Used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling.

- Mass Spectrometry (MS): Provides the molecular weight of the compound. A shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms confirms the isotopic labeling. The isotopic distribution can also be analyzed to determine the percentage of different deuterated species (e.g., d5, d6).

Plausible Synthetic Pathway

While specific, proprietary synthesis methods for commercially available **Methylprednisolone acetate-d6** are not publicly disclosed, a plausible synthetic route can be inferred from general knowledge of steroid chemistry and deuteration techniques. A common strategy involves the late-stage introduction of deuterium to minimize synthetic steps and maximize isotopic incorporation.

One potential pathway involves the selective oxidation of Methylprednisolone to introduce a double bond, followed by catalytic deuteration.



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A plausible synthetic route for **Methylprednisolone acetate-d6**.

This proposed pathway is a simplified representation. The actual synthesis would require careful selection of reagents and reaction conditions to ensure high yield and purity, as well as purification steps such as column chromatography and recrystallization to isolate the final product.

Conclusion

For researchers requiring high-purity **Methylprednisolone acetate-d6**, several commercial vendors are available. It is crucial to obtain a comprehensive Certificate of Analysis from the chosen supplier to verify the chemical and isotopic purity. The analytical methods outlined in this guide, including HPLC for chemical purity and NMR and MS for structural confirmation and isotopic enrichment, represent the standard for quality control of such stable isotope-labeled standards. Understanding the potential synthetic routes can also provide insight into potential impurities that may be present.

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References

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- 2. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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